molecular formula C44H80NO8P B1263041 PC(18:0/18:4(6Z,9Z,12Z,15Z))

PC(18:0/18:4(6Z,9Z,12Z,15Z))

Cat. No. B1263041
M. Wt: 782.1 g/mol
InChI Key: MGIFJPVLDQAGPZ-ROBDCESFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-octadecanoyl-2-[(6Z,9Z,12Z,15Z)-octadecatetraenoyl]-sn-glycero-3-phosphocholine is a phosphatidylcholine 36:4 in which the acyl groups at positions 1 and 2 are octadecanoyl and (6Z,9Z,12Z,15Z)-octadecatetraenoyl respectively. It derives from an octadecanoic acid and an all-cis-octadeca-6,9,12,15-tetraenoic acid.

Scientific Research Applications

1. Phosphatidylcholines with Stearoyl (18:0) and Variable-Length Acyl Chains

  • Abstract: Research on phosphatidylcholines (PCs) with a stearoyl (18:0) sn-1 chain and variable-length sn-2 acyl chains, including 18:0/18:4(6Z,9Z,12Z,15Z), has been conducted to understand their interfacial elastic interactions. These PCs were synthesized and investigated using a Langmuir-type film balance. Studies showed that PCs with asymmetrical chain lengths, like 18:0/18:4(6Z,9Z,12Z,15Z), have increased in-plane elasticity compared to PCs with mono- or diunsaturated acyl chains (Ali et al., 1998).

2. Influence on Membrane-like Surface Pressures

  • Abstract: The research also focused on the behavior of these PCs under membrane-like surface pressures. At a surface pressure of 30 mN/m, PCs like 18:0/18:4(6Z,9Z,12Z,15Z) were found to be 20-25% more elastic in an in-plane sense than their di-14:0 PC counterparts. This indicates their potential for unique roles in cellular membranes, where membrane elasticity and fluidity are crucial (Ali et al., 1998).

properties

Product Name

PC(18:0/18:4(6Z,9Z,12Z,15Z))

Molecular Formula

C44H80NO8P

Molecular Weight

782.1 g/mol

IUPAC Name

[(2R)-3-octadecanoyloxy-2-[(6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C44H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h9,11,15,17,21,23,27,29,42H,6-8,10,12-14,16,18-20,22,24-26,28,30-41H2,1-5H3/b11-9-,17-15-,23-21-,29-27-/t42-/m1/s1

InChI Key

MGIFJPVLDQAGPZ-ROBDCESFSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC/C=C\C/C=C\C/C=C\C/C=C\CC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCC=CCC=CCC=CCC=CCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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